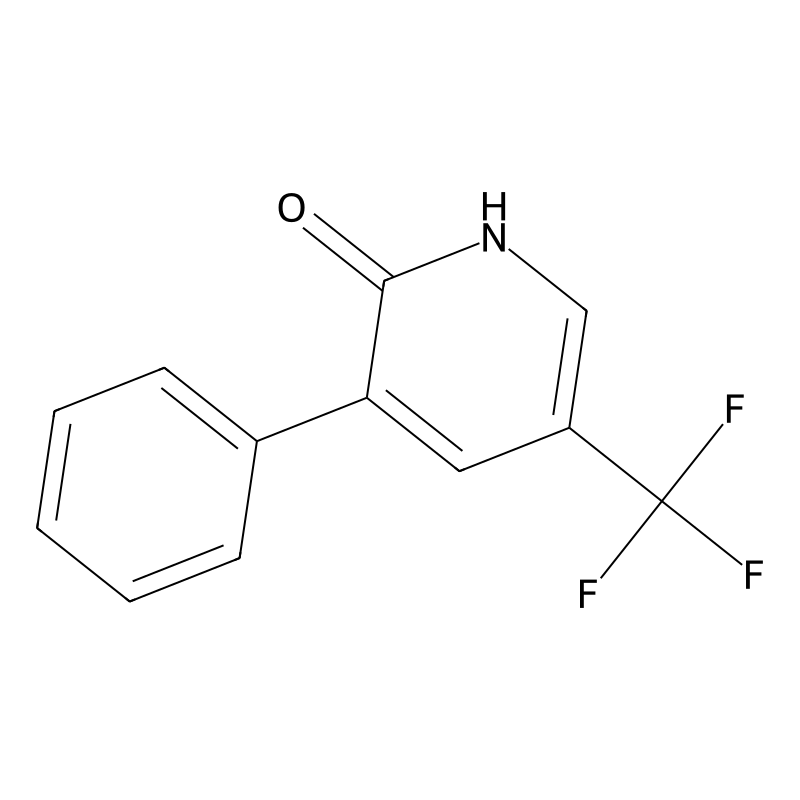

2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a hydroxyl group at the second position, a phenyl group at the third position, and a trifluoromethyl group at the fifth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 239.19 g/mol. The trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and potentially affecting biological activity, making it an interesting compound for various applications in chemistry and pharmacology .

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, yielding 2-oxo-3-phenyl-5-(trifluoromethyl)pyridine .

- Reduction: Reduction reactions can occur, particularly affecting the phenyl group, leading to various reduced derivatives.

- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under suitable conditions .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The synthesis of 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine can be achieved through various methods:

- Trifluoromethylation: A common approach involves the reaction of 2-hydroxy-3-phenylpyridine with trifluoromethylating agents, such as trifluoromethyl iodide, often in the presence of bases like potassium carbonate .

- Catalytic Processes: Industrial methods typically utilize catalytic processes involving palladium or nickel complexes to enhance yield and efficiency under milder conditions .

- Cyclo-condensation: This method involves assembling pyridine from smaller fluorinated building blocks, which can be effective for producing derivatives with specific functionalities .

2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine has several notable applications:

- Pharmaceutical Chemistry: It serves as a building block in drug design and development due to its unique structural properties.

- Agrochemicals: The compound may be investigated for use in developing new pesticides or herbicides, leveraging its biological activity.

- Material Science: Its chemical properties allow it to be employed in synthesizing advanced materials with specific characteristics .

Interaction studies are crucial for understanding how 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine interacts with biological systems. Preliminary studies suggest that its lipophilicity facilitates membrane penetration and interaction with intracellular targets. Further research is needed to characterize specific molecular interactions and elucidate potential therapeutic effects or toxicities associated with this compound .

Several compounds share structural similarities with 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Hydroxy-3-(trifluoromethyl)pyridine | Lacks phenyl group; different reactivity | Simpler structure may lead to different properties |

| 3-(Trifluoromethyl)-2-pyridone | Hydroxyl group in a different position | Altered reactivity due to hydroxyl positioning |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Lacks phenyl group; different biological activity | Variation in functional groups affects applications |

| 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine | Contains methoxy instead of phenyl | Unique balance of hydrophilic and lipophilic properties |

The uniqueness of 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be present in other similar compounds .

2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine (CAS 1214369-72-8) is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with hydroxyl (-OH), phenyl (-C6H5), and trifluoromethyl (-CF3) groups at positions 2, 3, and 5, respectively. Its molecular formula is C12H8F3NO, with a molecular weight of 239.20 g/mol. This compound belongs to the broader class of trifluoromethylpyridines (TFMPs), which are valued for their electronic and steric properties, enabling diverse applications in medicinal chemistry and agrochemical synthesis.

The structure combines electron-withdrawing trifluoromethyl and hydroxyl groups, which influence reactivity and bioactivity. The phenyl substituent enhances aromatic stability while introducing steric complexity. This compound serves as a key intermediate in synthesizing bioactive molecules and functional materials.

Historical Context and Discovery

The development of TFMP derivatives traces back to the 1980s, driven by demand for agrochemicals with improved efficacy and selectivity. Early TFMP compounds, such as fluazifop (a herbicide), were synthesized via vapor-phase chlorination/fluorination of picoline derivatives. While 2-hydroxy-3-phenyl-5-(trifluoromethyl)pyridine itself is a more recent entry, its synthesis aligns with established TFMP methodologies.

Key milestones include:

- 1982: Commercialization of fluazifop-butyl, a herbicide incorporating TFMP moieties.

- 1990s–2000s: Expansion of TFMP applications into fungicides (e.g., picoxystrobin) and insecticides (e.g., sulfoxaflor).

- 2010s: Research into TFMP derivatives with hydroxyl groups for metal chelation and catalytic applications.

Relevance in Modern Chemical Research

This compound’s relevance stems from its:

- Versatile Reactivity: The hydroxyl group enables nucleophilic substitution, while the trifluoromethyl group directs electrophilic aromatic substitution.

- Biological Activity: Analogues demonstrate antifungal, herbicidal, and metal-chelating properties.

- Synthetic Utility: Serves as a precursor for agrochemicals, pharmaceuticals, and coordination complexes.

Recent studies focus on optimizing its synthesis for industrial scalability and exploring novel derivatives with enhanced bioactivity.

Scope and Objectives of the Review

This review systematically examines:

- Synthesis Methods: Vapor-phase reactions, cyclocondensation, and functional group transformations.

- Physical and Chemical Properties: Solubility, thermal stability, and electronic effects.

- Applications: Roles in agrochemicals, pharmaceuticals, and materials science.

- Derivatives: Structural analogues and their tailored functionalities.

Synthesis and Preparation Methods

Vapor-Phase Chlorination/Fluorination

A primary route involves vapor-phase chlorination/fluorination of picoline derivatives. For example, 3-picoline undergoes sequential chlorination and fluorination to yield 2,5-dichloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor for TFMP derivatives. Reaction conditions (300–450°C, transition metal catalysts) control regioselectivity and by-product formation.

| Substrate | Reaction Conditions (°C) | Major Product (Yield) | By-Products |

|---|---|---|---|

| 3-Picoline | 335 (CFB) / 320 (Empty) | 3-TF (86.4%) | 2,5-CTF (6.6%) |

| 2-Picoline | 350–360 (CFB) | 3-TF (71.3%) | 2,3-CTF (11.1%) |

| 4-Picoline | 380 (CFB) / 380 (Empty) | 3-TF (7.4%) | 2,5-CTF (64.1%) |

CFB = Catalyst Fluidized Bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine.

Cyclocondensation Reactions

Trifluoromethyl-containing building blocks (e.g., ethyl 2,2,2-trifluoroacetate) react with amines or nitriles to form pyridine rings. This method is less common but offers flexibility in introducing substituents.

Functional Group Transformations

The hydroxyl group in 2-hydroxy-3-phenyl-5-(trifluoromethyl)pyridine can undergo:

- Etherification: Reaction with alkyl halides to form methoxy or benzyloxy derivatives.

- Esterification: Conversion to acetyl or benzoyl esters for enhanced lipophilicity.

Physical and Chemical Properties

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.20 g/mol | |

| Boiling Point | Not reported | - |

| Density | ~1.61 g/cm³ (predicted) | |

| Solubility | Soluble in polar aprotic solvents |

The trifluoromethyl group reduces electron density in the pyridine ring, directing electrophilic substitution to the 2-position. The hydroxyl group increases acidity (pKa ~5.89).

Stability and Reactivity

- Thermal Stability: Decomposes at temperatures >200°C, releasing COF3 and phenyl fragments.

- Photoreactivity: Susceptible to UV-induced degradation, necessitating storage in amber glass.

Applications in Chemical Research

Agrochemical Intermediates

This compound serves as a precursor for:

- Herbicides: Fluazifop and haloxyfop, which inhibit acetyl-CoA carboxylase.

- Fungicides: Picoxystrobin (pyridinyl carboxamide) and fluopicolide.

- Insecticides: Sulfoxaflor, a neonicotinoid agrochemical.

Pharmaceutical Intermediates

Derivatives exhibit:

- Antifungal Activity: Hydroxypyridinones chelate metal ions, disrupting fungal membrane integrity.

- Anticancer Potential: Analogues with carboximidamide groups show cytotoxicity against leukemia cells.

Materials Science

The hydroxyl group enables coordination with metals (e.g., Fe, Cu), forming complexes for catalysis or magnetic materials.

Derivatives and Analogues

Structural Variants

| Derivative | CAS No. | Key Modification | Application |

|---|---|---|---|

| 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine | 1214341-78-2 | Chlorine at position 2 | Intermediate for herbicides |

| 3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine | 1214353-25-9 | Fluorine at position 3 | Fungicide precursors |

| 2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine | 1214389-95-3 | Methoxy group at position 2 | Enhanced bioavailability |

Bis(trifluoromethyl) Derivatives

Compounds like 2,6-bis(trifluoromethyl)pyridine (CAS 1460292-16-3) show improved herbicidal activity due to increased lipophilicity.